(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone
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Overview
Description
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone is a compound that features a unique combination of a hydroxyazepane ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone typically involves the reaction of 4-hydroxyazepane with 1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize the reaction conditions and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: SOCl2 in dichloromethane at room temperature.
Major Products
Oxidation: Formation of (4-oxoazepan-1-yl)-(1H-pyrazol-4-yl)methanone.
Reduction: Regeneration of this compound.
Substitution: Formation of (4-chloroazepan-1-yl)-(1H-pyrazol-4-yl)methanone.
Scientific Research Applications
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyazepane ring can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-hydroxyazepan-1-yl)-(1H-pyrazol-3-yl)methanone
- (4-hydroxyazepan-1-yl)-(1H-pyrazol-5-yl)methanone
- (4-hydroxyazepan-1-yl)-(1H-imidazol-4-yl)methanone
Uniqueness
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyazepane and pyrazole rings allows for versatile reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9-2-1-4-13(5-3-9)10(15)8-6-11-12-7-8/h6-7,9,14H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIMAZSWTCOXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CNN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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